

hydroxydione clinical efficacy validation

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Compound Focus: Hydroxydione

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Efficacy Comparison Tables

The following tables summarize key quantitative data from clinical studies for chronic pruritus, anxiety disorders, and procedural sedation.

Table 1: Chronic Pruritus Management

Medication	Study Model	Efficacy Outcome	Key Metrics	Reference
Hydroxyzine	Prospective observational (n=400), 12 weeks [1]	Significant improvement in pruritus and quality of life	• DLQI score : Significant improvement (p<0.0001) from baseline to 12 weeks • 5-D itch score : Significant improvement (p<0.0001) • 48.34% patients had early termination due to symptom relief [1]	
Hydroxyzine	RCT vs. Mirtazapine (n=55), 2 weeks [2]	Reduced pruritus severity	• 5-D itch score : Significant reduction (p=0.04), but less than Mirtazapine [2]	
Mirtazapine	RCT vs. Hydroxyzine (n=55), 2 weeks [2]	Reduced pruritus severity	• 5-D itch score : Significant reduction, superior to Hydroxyzine (p=0.04) [2]	

Table 2: Anxiety Disorder Management (Generalized Anxiety Disorder)

Medication	Study Model	Efficacy Outcome	Key Metrics	Reference
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| **Hydroxyzine** | 3-month RCT vs. Placebo (n=334) [3] | Effective for GAD | • **HAM-A score change:** -12.16 (vs. -9.64 for placebo; p=0.019) • **Responder rate:** Superior to placebo (p=0.003) [3] | | | **Bromazepam (Benzodiazepine)** | 3-month RCT vs. Hydroxyzine [3] | Effective for GAD | • **HAM-A score:** No statistically significant difference from Hydroxyzine [3] | | | **Silexan (Lavender oil)** | Systematic Review & NMA (100 trials, n=28,637) [4] | Highly effective and acceptable | • **Efficacy:** Highly effective • **Acceptability:** Similar to placebo [4] | | | **Clomipramine (Tricyclic)** | Systematic Review & NMA (100 trials, n=28,637) [4] | Highest efficacy but low acceptability | • **Efficacy:** Highest among compared drugs • **Acceptability:** Highest rate of study discontinuation [4] | |

Table 3: Procedural Sedation in Children (for EEG Recording)

Medication	Study Model	Efficacy Outcome	Key Metrics	Reference
Hydroxyzine	Non-inferiority RCT vs. Triclofos (n=228) [5]	Effective for sedation	• Successful EEG completion: 80.9% (Non-inferior to Triclofos, p<0.025) [5]	
Triclofos	Non-inferiority RCT vs. Hydroxyzine (n=228) [5]	Effective for sedation	• Successful EEG completion: 84.1% [5]	

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the tables.

1. Chronic Pruritus Study (Observational, 12-week) [1]

- **Objective:** To assess the real-world effectiveness and tolerability of hydroxyzine in patients with chronic pruritus due to dermatological causes.
- **Population:** 400 adult patients with chronic pruritus.
- **Intervention:** Oral hydroxyzine hydrochloride (10/25 mg tablets) prescribed at clinician's discretion for up to 12 weeks.
- **Primary Outcome:** Change from baseline in the **Dermatology Life Quality Index (DLQI)** at week 12. The DLQI is a 10-item questionnaire where scores are interpreted as: 0-1 (no effect), 2-5 (small effect), 6-10 (moderate effect), 11-20 (very large effect).

- **Secondary Outcomes:**
 - Change in pruritus severity measured by the **5-D itch scale** (scores range from 5 [no pruritus] to 25 [most severe]) at weeks 2, 4, 8, and 12.
 - Safety based on spontaneously reported adverse events.
- **Assessment Points:** Baseline, 2, 4, 8, and 12 weeks.

2. Generalized Anxiety Disorder Study (3-month RCT) [3]

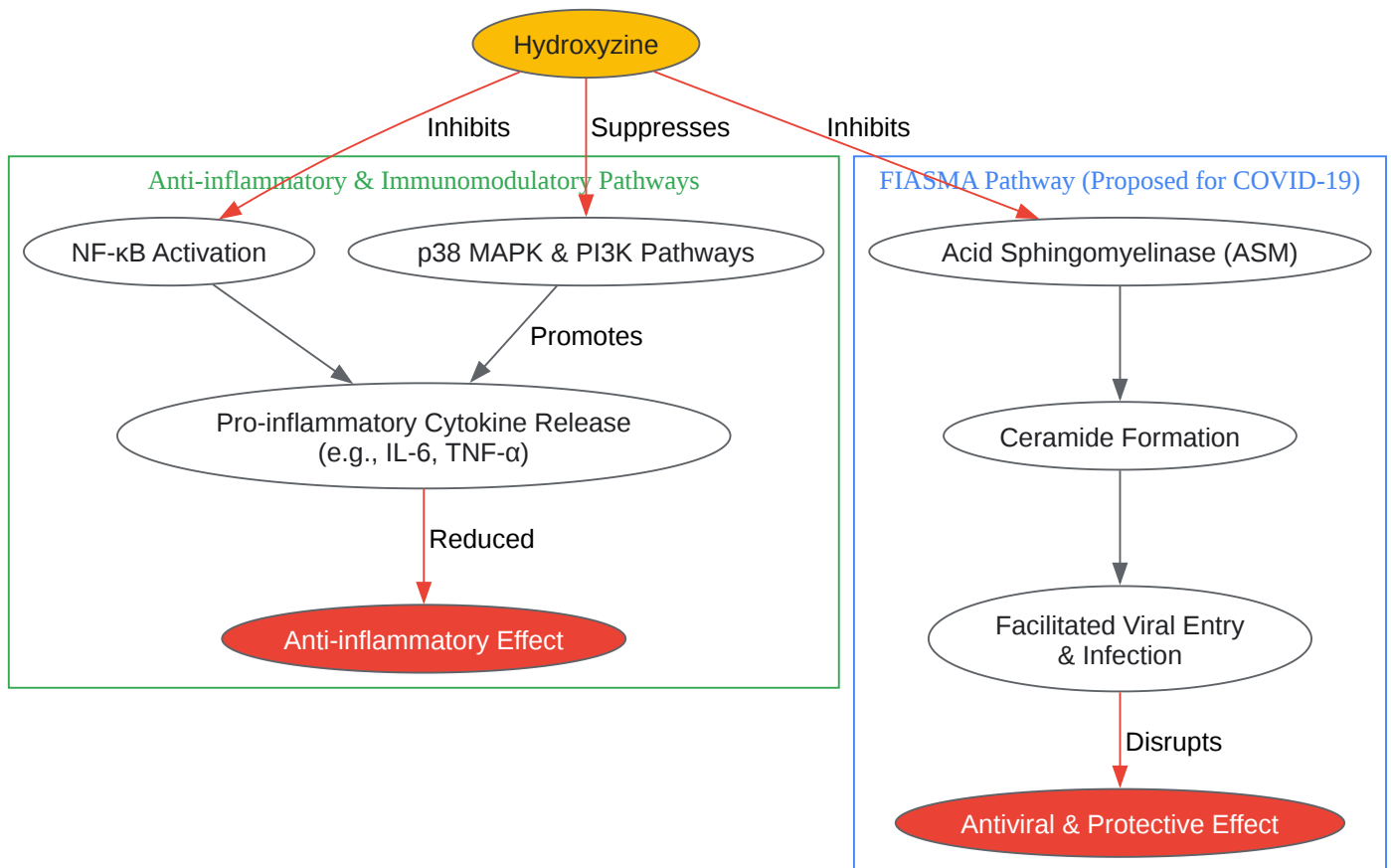
- **Objective:** To confirm the efficacy and safety of hydroxyzine over a 3-month period in adults with GAD.
- **Design:** Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- **Population:** 334 outpatients with DSM-IV diagnosed GAD and a Hamilton Anxiety Rating Scale (HAM-A) total score ≥ 20 .
- **Interventions:**
 - Hydroxyzine (50 mg/day)
 - Bromazepam (6 mg/day)
 - Placebo
- **Study Phases:**
 - 2-week single-blind, placebo run-in.
 - 12-week double-blind treatment.
- **Primary Outcome:** Change in the **HAM-A total score** from baseline to endpoint (12 weeks).
- **Key Efficacy Assessments:**
 - HAM-A score.
 - Responder rate (percentage of patients with significant improvement).
 - Clinical Global Impressions-Severity of Illness (CGI-S) scale.

3. Pediatric Sedation for EEG (Non-inferiority RCT) [5]

- **Objective:** To assess the efficacy and safety of hydroxyzine compared to triclofos for sedation during EEG recording in children.
- **Design:** Double-blind, non-inferiority, randomized controlled trial.
- **Population:** 230 children requiring sedation for EEG.
- **Interventions:**
 - Hydroxyzine: single oral dose of 1 mg/kg.
 - Triclofos: single oral dose of 50 mg/kg.
- **Primary Outcome:** **Successful completion of EEG recording.**
- **Non-inferiority Margin:** Pre-specified margin of 12%.

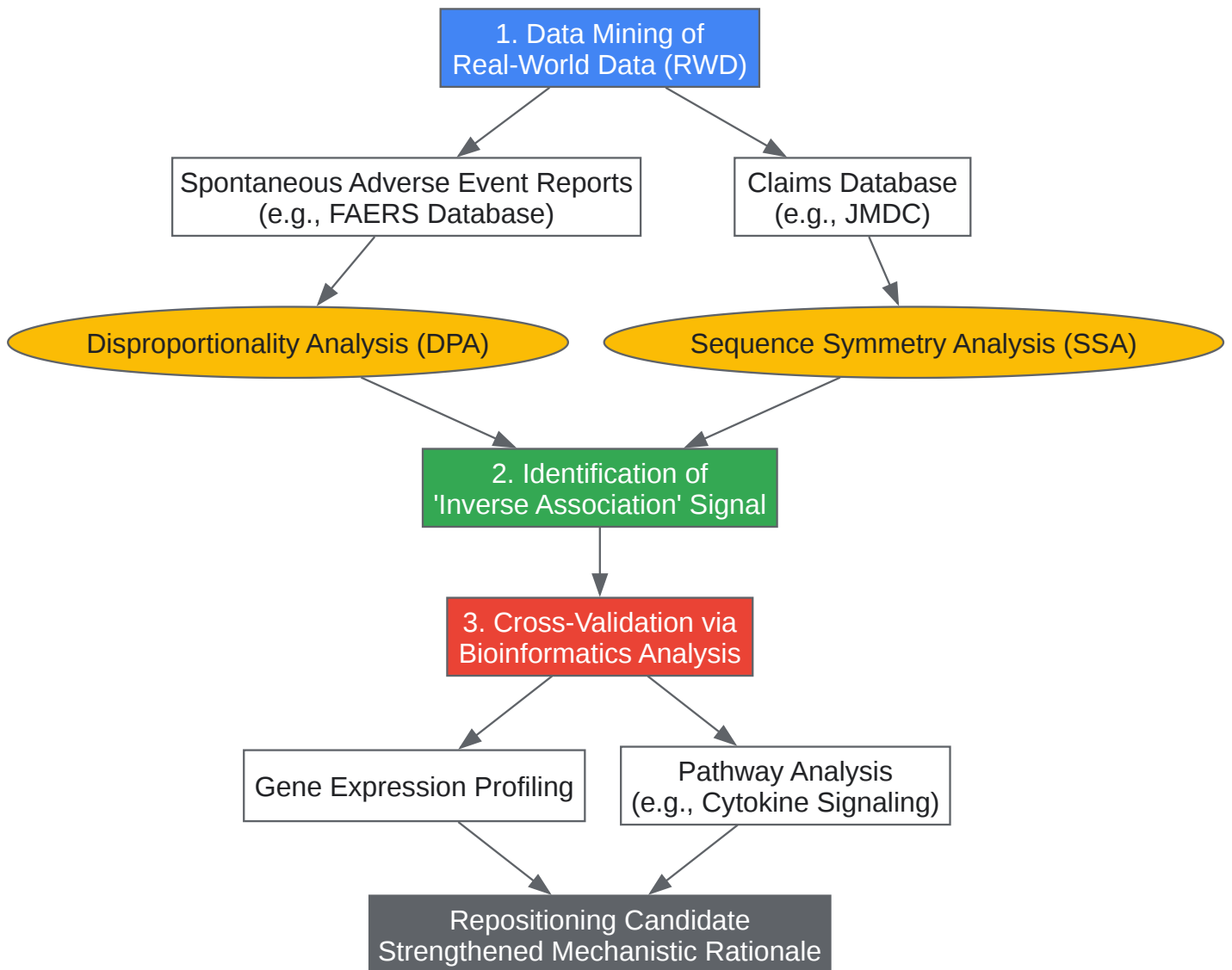
Mechanistic Pathways and Workflows

Hydroxyzine's efficacy is linked to its multi-target mechanism of action. The diagram below illustrates the key signaling pathways involved in its anti-inflammatory and antiviral effects, particularly relevant to its investigated use in COVID-19 [6].



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The experimental workflow for identifying drug repurposing opportunities through real-world data analysis is summarized below.



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Conclusion and Research Implications

The clinical data demonstrates that hydroxyzine is a validated therapeutic option for **chronic pruritus** and **generalized anxiety disorder (GAD)**, with efficacy supported by prospective observational studies and RCTs. Its favorable acceptability profile makes it a valuable alternative to benzodiazepines in anxiety

management [3]. Emerging research also suggests potential repurposing opportunities, such as in **COVID-19**, linked to its FIASMA and anti-inflammatory properties [6].

For researchers, the integrative approach of analyzing real-world data (e.g., adverse event reports and claims databases) followed by bioinformatics validation presents a powerful method for generating robust drug-repositioning hypotheses [7].

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